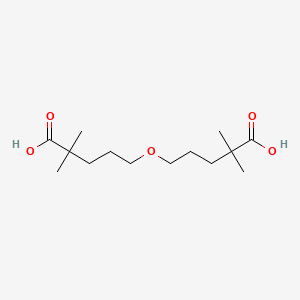
5,5'-Oxybis(2,2-dimethylpentanoic acid)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Oxybis(2,2-dimethylpentanoic acid) is a chemical compound known for its unique structure and properties It is a dicarboxylic acid with two carboxyl groups attached to a central oxygen atom, which is further connected to two 2,2-dimethylpentanoic acid moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Oxybis(2,2-dimethylpentanoic acid) typically involves a multi-step process. One common method includes the reaction of 2,2-dimethylpentanoic acid with an appropriate oxidizing agent to introduce the central oxygen atom. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of 5,5’-Oxybis(2,2-dimethylpentanoic acid) may involve large-scale oxidation processes using advanced reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce waste, and improve the overall efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Oxybis(2,2-dimethylpentanoic acid) undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form simpler carboxylic acids or alcohols.
Substitution: The carboxyl groups can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts are employed for esterification or amidation reactions.
Major Products
The major products formed from these reactions include various esters, amides, and alcohols, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5’-Oxybis(2,2-dimethylpentanoic acid) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals, coatings, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5,5’-Oxybis(2,2-dimethylpentanoic acid) involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses.
Comparación Con Compuestos Similares
Similar Compounds
Gemfibrozil: A fibrate hypolipidemic agent with a similar structure, known for reducing serum cholesterol and triglyceride levels.
2,2-Dimethylpentanoic acid: A simpler analog used in various chemical syntheses.
Uniqueness
5,5’-Oxybis(2,2-dimethylpentanoic acid) is unique due to its central oxygen atom connecting two 2,2-dimethylpentanoic acid moieties. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propiedades
Número CAS |
171510-89-7 |
|---|---|
Fórmula molecular |
C14H26O5 |
Peso molecular |
274.35 g/mol |
Nombre IUPAC |
5-(4-carboxy-4-methylpentoxy)-2,2-dimethylpentanoic acid |
InChI |
InChI=1S/C14H26O5/c1-13(2,11(15)16)7-5-9-19-10-6-8-14(3,4)12(17)18/h5-10H2,1-4H3,(H,15,16)(H,17,18) |
Clave InChI |
NIYWONCEAOSHIM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(CCCOCCCC(C)(C)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[Benzene-1,3,5-triyltris(carbonylbenzene-5,1,3-triyl)]hexakis(phenylmethanone)](/img/structure/B12556580.png)
![1-[1-(2-Phenylethyl)piperidin-4-yl]-3,4-dihydroquinolin-2(1H)-one](/img/structure/B12556589.png)
![N-[2-(Cyclopentyloxy)phenyl]-2,4-dimethyl-1,3-thiazole-5-carboxamide](/img/structure/B12556595.png)
![2-Phenyl-6,7,8,9-tetrahydro-5H-pyrimido[5,4-b]indole](/img/structure/B12556600.png)
![Acetonitrile, [(diphenylmethyl)amino]-](/img/structure/B12556605.png)

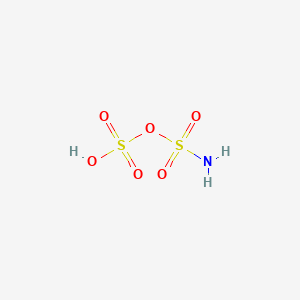
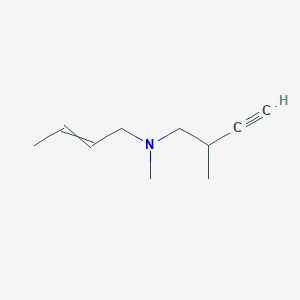
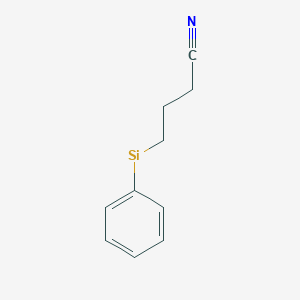
![4-{[2-(Morpholin-4-yl)ethyl]amino}phenol](/img/structure/B12556647.png)
![{5-[(3,5-Dichlorophenyl)sulfanyl]-4-(1-methylethyl)-1-(thiophen-2-ylmethyl)-1h-imidazol-2-yl}methanol](/img/structure/B12556650.png)
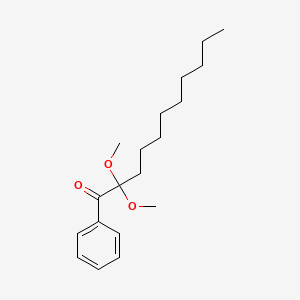
![N-Phenyl-N-[3-(trifluoromethyl)phenyl][1,1'-biphenyl]-4-amine](/img/structure/B12556666.png)

